
2H-Thiopyran, 3-cyclohexyltetrahydro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran, 3-cyclohexyltetrahydro-, 1-oxide is a heterocyclic compound with a sulfur atom replacing one of the carbon atoms in the ring structure This compound is part of the thiopyran family, which is analogous to pyrans but with sulfur instead of oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3-cyclohexyltetrahydro-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylthiol with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the thiopyran ring. The subsequent oxidation of the sulfur atom to form the sulfoxide can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and oxidizing agents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran, 3-cyclohexyltetrahydro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for cyclization reactions, base catalysts for substitution reactions.
Major Products Formed
Sulfoxide: The primary product from oxidation reactions.
Sulfone: Formed from further oxidation of the sulfoxide.
Substituted Thiopyrans: Products from nucleophilic substitution reactions.
Scientific Research Applications
2H-Thiopyran, 3-cyclohexyltetrahydro-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2H-Thiopyran, 3-cyclohexyltetrahydro-, 1-oxide involves its interaction with molecular targets through its sulfoxide group. The sulfoxide can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-Thiopyran, tetrahydro-: A similar compound without the cyclohexyl group and oxide functional group.
Thiopyran: The parent compound with sulfur replacing oxygen in the pyran ring.
2H-Thiopyran-3(4H)-one: A related compound with a ketone functional group instead of the sulfoxide.
Uniqueness
2H-Thiopyran, 3-cyclohexyltetrahydro-, 1-oxide is unique due to the presence of the cyclohexyl group and the sulfoxide functional group.
Properties
CAS No. |
61639-16-5 |
|---|---|
Molecular Formula |
C11H20OS |
Molecular Weight |
200.34 g/mol |
IUPAC Name |
3-cyclohexylthiane 1-oxide |
InChI |
InChI=1S/C11H20OS/c12-13-8-4-7-11(9-13)10-5-2-1-3-6-10/h10-11H,1-9H2 |
InChI Key |
JIANRTMLVFQBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCS(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


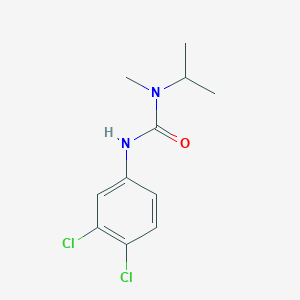
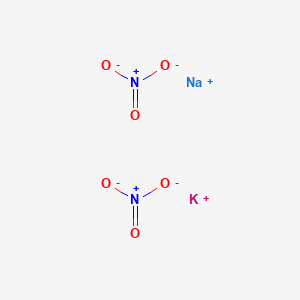

![Phenyl [2-(4-chlorophenyl)ethyl]phosphinite](/img/structure/B14577398.png)

![6-Fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577414.png)
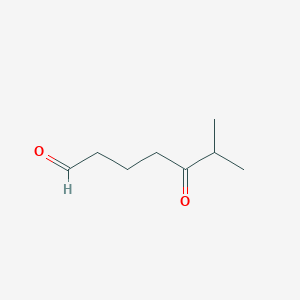
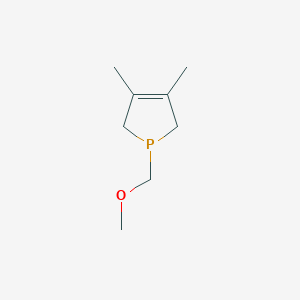

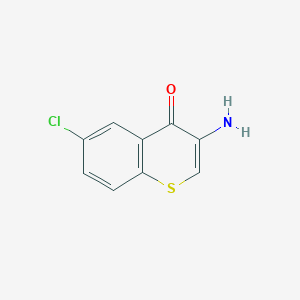

![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)-](/img/structure/B14577452.png)
![[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol](/img/structure/B14577465.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro-](/img/structure/B14577480.png)
